Cas no 2094301-97-8 (2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole)
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole
- EN300-7531237
- AKOS033226140
- Z1272890432
- 2094301-97-8
-
- Inchi: 1S/C10H9FN2O2S/c11-9-3-1-8(2-4-9)7-16(14,15)10-12-5-6-13-10/h1-6H,7H2,(H,12,13)
- InChI Key: ANTQFOSVLKNUTR-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1)(CC1C=CC(=CC=1)F)(=O)=O
Computed Properties
- Exact Mass: 240.03687687g/mol
- Monoisotopic Mass: 240.03687687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 71.2Ų
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7531237-0.05g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 0.05g |
$222.0 | 2024-05-23 | |
| Enamine | EN300-7531237-0.1g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 0.1g |
$331.0 | 2024-05-23 | |
| Enamine | EN300-7531237-0.25g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 0.25g |
$474.0 | 2024-05-23 | |
| Enamine | EN300-7531237-0.5g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 0.5g |
$746.0 | 2024-05-23 | |
| Enamine | EN300-7531237-1.0g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 1.0g |
$956.0 | 2024-05-23 | |
| Enamine | EN300-7531237-2.5g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 2.5g |
$1874.0 | 2024-05-23 | |
| Enamine | EN300-7531237-5.0g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 5.0g |
$2774.0 | 2024-05-23 | |
| Enamine | EN300-7531237-10.0g |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 10.0g |
$4114.0 | 2024-05-23 | |
| Aaron | AR027V1X-50mg |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 50mg |
$331.00 | 2025-02-15 | |
| Aaron | AR027V1X-100mg |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole |
2094301-97-8 | 95% | 100mg |
$481.00 | 2025-02-15 |
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
Additional information on 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole
Research Brief on 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS: 2094301-97-8): Recent Advances and Applications
The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS: 2094301-97-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights. The compound's unique structural features, including the fluorophenyl and methanesulfonyl groups, contribute to its diverse pharmacological properties, making it a promising candidate for drug development.
Recent studies have highlighted the role of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole as a potent inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting inflammatory mediators, suggesting potential applications in treating chronic inflammatory diseases. The compound's ability to modulate key signaling pathways, such as NF-κB, has been elucidated through in vitro and in vivo experiments, providing a mechanistic basis for its anti-inflammatory effects.
In addition to its anti-inflammatory properties, 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed its inhibitory effects on tumor cell proliferation, particularly in breast and lung cancer models. The compound's selectivity for cancer cells over normal cells underscores its potential as a targeted therapeutic agent. Further investigations into its pharmacokinetics and toxicity profile are underway to assess its clinical viability.
The synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole has also been optimized in recent years. A 2022 publication in Organic Letters detailed a novel, high-yield synthetic route that improves scalability and reduces production costs. This advancement is critical for facilitating large-scale production and future clinical trials. The synthetic methodology involves a multi-step process, including sulfonylation and fluorophenyl group incorporation, with a focus on minimizing byproducts and enhancing purity.
Despite these promising developments, challenges remain in the clinical translation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression from bench to bedside.
In conclusion, 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS: 2094301-97-8) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Ongoing research continues to uncover its mechanisms of action and optimize its synthetic and pharmacological properties. This brief underscores the importance of interdisciplinary collaboration to fully realize the compound's clinical applications and contribute to advancements in chemical biology and drug discovery.
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